
3,5,5-Trimethylhexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5-Trimethylhexane-2,4-dione is an organic compound with the molecular formula C9H16O2. It is a type of diketone, characterized by the presence of two carbonyl groups (C=O) within its structure. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 2,2,5-trimethylhexane-3,4-dione with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced equipment and technology allows for the continuous production of this compound, meeting the demands of various industries .
化学反応の分析
Types of Reactions
3,5,5-Trimethylhexane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties and applications .
科学的研究の応用
3,5,5-Trimethylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3,5,5-Trimethylhexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2,2,5-Trimethylhexane-3,4-dione
- 2,2,4-Trimethylhexane
- 2,3,5-Trimethylhexane
- 2,3,4-Trimethylhexane
Uniqueness
3,5,5-Trimethylhexane-2,4-dione stands out due to its unique chemical structure and reactivity. Its specific arrangement of carbonyl groups and methyl substituents imparts distinct properties, making it valuable for various applications. Compared to similar compounds, it offers unique advantages in terms of reactivity, stability, and versatility .
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
3,5,5-trimethylhexane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-6(7(2)10)8(11)9(3,4)5/h6H,1-5H3 |
InChIキー |
UXRUIIASLOKITP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


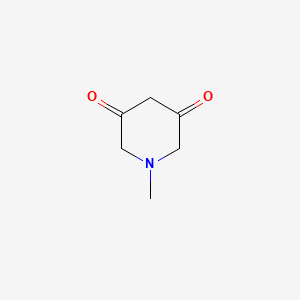
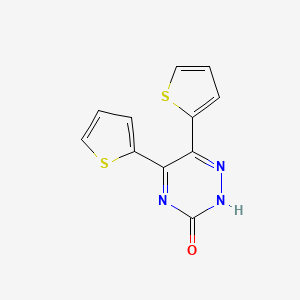
![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)

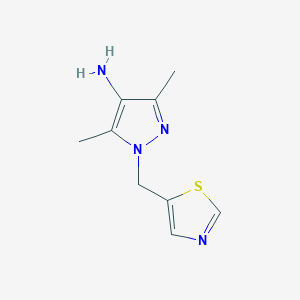
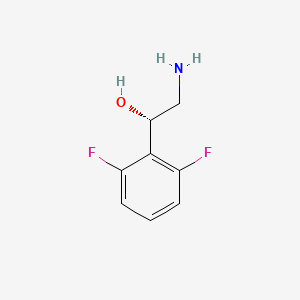
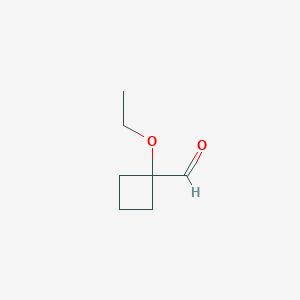


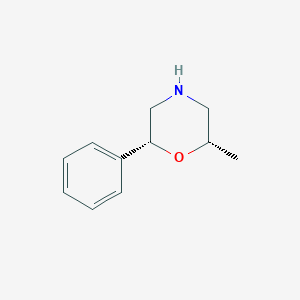
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)

